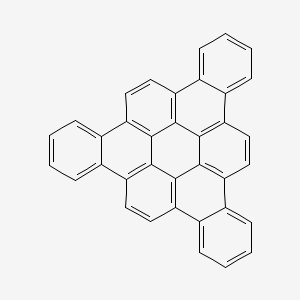
Tribenzo(a,d,g)coronene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribenzo(a,d,g)coronene is a polycyclic aromatic hydrocarbon with the molecular formula C36H18. It is a highly symmetric molecule with a unique structure that consists of three benzene rings fused to a central coronene core. This compound is of significant interest due to its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribenzo(a,d,g)coronene can be synthesized through a multi-step process involving the Diels-Alder reaction followed by Scholl oxidation. The Diels-Alder reaction is used to construct the polycyclic aromatic hydrocarbon framework, and the Scholl oxidation is employed to form the final aromatic structure. The reaction conditions typically involve high temperatures and the use of strong oxidizing agents .
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity, as well as developing efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Tribenzo(a,d,g)coronene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s aromatic structure, which provides multiple reactive sites for chemical modifications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize this compound, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in the formation of partially hydrogenated derivatives.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives (e.g., quinones), hydrogenated derivatives, and substituted derivatives with various functional groups (e.g., halogens, nitro groups, sulfonic acids) .
Scientific Research Applications
Tribenzo(a,d,g)coronene has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a model compound for studying the properties of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Research has explored its potential as a fluorescent probe for biological imaging due to its strong fluorescence properties.
Medicine: Investigations are ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism by which tribenzo(a,d,g)coronene exerts its effects is primarily related to its ability to interact with other molecules through π-π stacking interactions. These interactions allow it to form stable complexes with various molecular targets, influencing their electronic and optical properties. The pathways involved in these interactions include the formation of charge-transfer complexes and the modulation of electronic energy levels .
Comparison with Similar Compounds
Similar Compounds
Coronene: A smaller polycyclic aromatic hydrocarbon with a similar structure but fewer fused benzene rings.
Hexabenzocoronene: A larger polycyclic aromatic hydrocarbon with six benzene rings fused to a central coronene core.
Pentacene: Another polycyclic aromatic hydrocarbon with a linear arrangement of five benzene rings.
Uniqueness
Tribenzo(a,d,g)coronene is unique due to its specific arrangement of three benzene rings fused to a central coronene core, which imparts distinct optical and electronic properties. This makes it particularly valuable for applications in organic electronics and as a model compound for studying the behavior of polycyclic aromatic hydrocarbons .
Properties
CAS No. |
313-62-2 |
|---|---|
Molecular Formula |
C36H18 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
decacyclo[26.6.2.02,7.08,33.011,32.012,17.018,31.021,30.022,27.029,34]hexatriaconta-1(34),2,4,6,8(33),9,11(32),12,14,16,18(31),19,21(30),22,24,26,28,35-octadecaene |
InChI |
InChI=1S/C36H18/c1-2-8-20-19(7-1)25-13-14-27-21-9-3-4-10-22(21)29-17-18-30-24-12-6-5-11-23(24)28-16-15-26(20)32-31(25)33(27)35(29)36(30)34(28)32/h1-18H |
InChI Key |
IUVKKZUCDGHBBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C5=C(C2=C1)C=CC6=C5C7=C(C=CC8=C7C4=C(C=C3)C9=CC=CC=C89)C1=CC=CC=C61 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


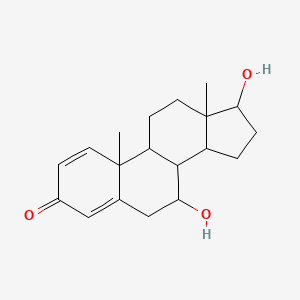
![(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14758846.png)
![10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione](/img/structure/B14758848.png)
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile](/img/structure/B14758854.png)
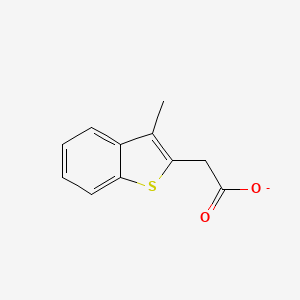
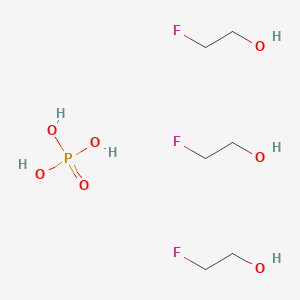

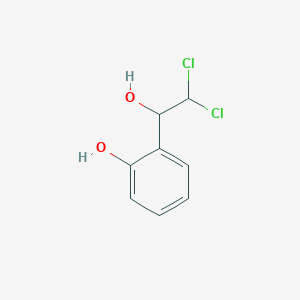
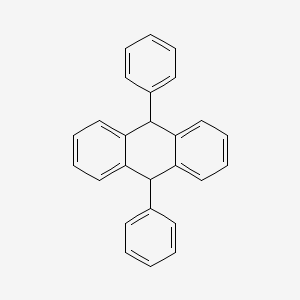
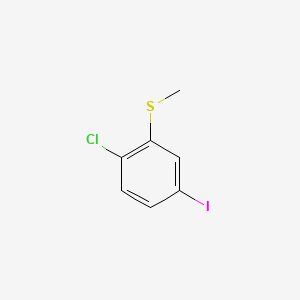
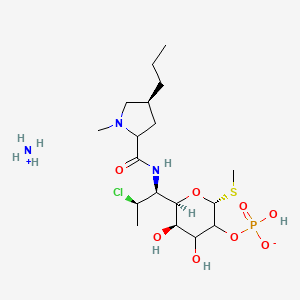


![[(1E)-2-Nitrobut-1-en-1-yl]benzene](/img/structure/B14758906.png)
